molecular formula C13H14N2O4 B5562350 (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 5361-98-8

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B5562350
CAS No.: 5361-98-8
M. Wt: 262.26 g/mol
InChI Key: CYJXCQQZOLGHKA-SNAWJCMRSA-N
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Description

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that features a morpholine ring, a nitrophenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 3-nitrobenzaldehyde with morpholine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(piperidin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2E)-1-(morpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the para position.

Uniqueness

(2E)-1-(morpholin-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group and the presence of the morpholine ring, which can influence its reactivity and biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-13(14-6-8-19-9-7-14)5-4-11-2-1-3-12(10-11)15(17)18/h1-5,10H,6-9H2/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJXCQQZOLGHKA-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350540
Record name F0146-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-98-8
Record name F0146-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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